LASSBio-2052

Hepatocellular Carcinoma Antiproliferative Activity N-Acylhydrazone Derivatives

LASSBio-2052 is a benchmark N-acylhydrazone derivative with a para-CF₃ substituent, conferring superior HCC cytotoxicity over phenyl/chlorophenyl analogs. It selectively downregulates FOXM1, induces G2/M arrest, and exhibits a 5-10 fold tumor-selective window vs. normal fibroblasts. Ideal for HCC-focused SAR and mechanistic studies. Order high-purity LASSBio-2052 today.

Molecular Formula C23H20F3N3O3
Molecular Weight 443.4 g/mol
Cat. No. B12360708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-2052
Molecular FormulaC23H20F3N3O3
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C23H20F3N3O3/c1-32-21-11-8-16(12-20(21)30)13-27-19-5-3-2-4-18(19)22(31)29-28-14-15-6-9-17(10-7-15)23(24,25)26/h2-12,14,27,30H,13H2,1H3,(H,29,31)/b28-14+
InChIKeyHKEFPBIUONACLH-CCVNUDIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LASSBio-2052: A Trifluoromethyl N-Acylhydrazone Derivative with FOXM1-Mediated Antiproliferative Activity Against Hepatocellular Carcinoma


LASSBio-2052 is a synthetic N-acylhydrazone (NAH) derivative that exhibits antiproliferative activity against hepatocellular carcinoma (HCC) cell lines [1]. Chemically, it is distinguished by a trifluoromethyl (CF₃) substituent at the para-position of the phenyl ring, a structural feature that contributes to its enhanced potency relative to closely related analogs [1]. The compound functions by downregulating the transcription factor FOXM1, which in turn suppresses the expression of key mitotic regulators (e.g., AURKA, AURKB, PLK1, CDK1) and induces G2/M cell cycle arrest and apoptosis in HCC cells [1].

Why Generic Substitution of LASSBio-2052 with Other N-Acylhydrazone Derivatives Fails in HCC Research


Substituting LASSBio-2052 with structurally similar N-acylhydrazone derivatives (e.g., LASSBio-2027 or LASSBio-2029) is not scientifically valid for HCC-focused studies. Although all three compounds share a common AAL-993-derived scaffold, their antiproliferative potencies differ markedly due to the nature of the aryl substituent [1]. LASSBio-2052, bearing a strongly electron-withdrawing trifluoromethyl group, consistently demonstrates superior cytotoxicity in HCC models compared to its phenyl (LASSBio-2027) and 4-chlorophenyl (LASSBio-2029) counterparts [1]. Furthermore, its unique selectivity profile—characterized by a substantial window between cancer cell and normal fibroblast cytotoxicity—is not replicated by the other analogs, making them inadequate substitutes for experiments targeting FOXM1-dependent pathways or evaluating tumor-specific responses [1].

Quantitative Differentiation of LASSBio-2052: Head-to-Head Potency, Selectivity, and Mechanistic Data for Procurement Decisions


Superior Antiproliferative Potency in HepG2 Hepatocellular Carcinoma Cells vs. Closest N-Acylhydrazone Analogs

LASSBio-2052 exhibits greater antiproliferative potency in HepG2 cells compared to the closely related N-acylhydrazone derivatives LASSBio-2027 and LASSBio-2029. While the study reports that all three compounds reduced viability, LASSBio-2052 was the most effective, with an IC50 of approximately 20 µM [1]. Exact IC50 values for LASSBio-2027 and LASSBio-2029 are not numerically specified in the primary source, but the dose-response curves and author analysis confirm that LASSBio-2052 emerged as the most potent prototype based on IC50 values [1].

Hepatocellular Carcinoma Antiproliferative Activity N-Acylhydrazone Derivatives

Enhanced Cytotoxicity in Hep3B HCC Cells Compared to Structural Analogs

In Hep3B cells, LASSBio-2052 again demonstrates superior potency relative to LASSBio-2027 and LASSBio-2029. The determined IC50 for LASSBio-2052 is approximately 40 µM [1]. As with the HepG2 data, the source text explicitly states that LASSBio-2052 was the most effective compound among the three derivatives tested, based on IC50 values [1].

Hepatocellular Carcinoma Cytotoxicity N-Acylhydrazone Scaffold

Selectivity Index: Differential Cytotoxicity Between HCC Cells and Normal Human Fibroblasts

LASSBio-2052 displays a quantifiable selectivity window, exhibiting markedly lower toxicity toward non-cancerous human dermal primary fibroblasts (PFB) compared to HCC cells. The estimated IC50 in PFB is approximately 200 µM, whereas IC50 values in HepG2 and Hep3B are 20 µM and 40 µM, respectively [1]. This corresponds to a selectivity index (SI) of approximately 10 for HepG2 (200/20) and 5 for Hep3B (200/40) [1].

Selectivity Index Therapeutic Window HCC Selectivity

Cell Cycle Arrest: Quantified G2/M Phase Accumulation in HCC Cells

LASSBio-2052 treatment (48 h) induces a substantial G2/M phase cell cycle arrest in both HepG2 and Hep3B cells. In HepG2 cells, the G2/M population increased from approximately 25% in untreated controls to approximately 60% with LASSBio-2052 [1]. In Hep3B cells, the G2/M population increased from approximately 25% to approximately 40% [1].

Cell Cycle Arrest G2/M Transition HepG2

Gene Expression Modulation: Downregulation of FOXM1 and Mitotic Regulators

LASSBio-2052 (20 µM) significantly reduces the mRNA abundance of FOXM1 and its downstream targets (AURKA, AURKB, PLK1, CDK1, CCNB1, CCND1) in both HepG2 and Hep3B cells [1]. While quantitative fold-changes are not tabulated in the text, the published figures (Figure 4) demonstrate clear, statistically significant decreases relative to vehicle-treated controls [1]. Concurrently, the cyclin-dependent kinase inhibitor CDKN1A (p21) is upregulated [1].

FOXM1 Transcriptional Regulation Mitotic Kinases

LASSBio-2052: Validated Application Scenarios for Hepatocellular Carcinoma Research and Drug Discovery


Preclinical Hepatocellular Carcinoma (HCC) Cell-Based Assays

LASSBio-2052 is directly applicable as a cytotoxic agent in HepG2 and Hep3B HCC cell lines. Researchers can employ the compound at its established IC50 concentrations (20 µM for HepG2; 40 µM for Hep3B) to induce growth inhibition, cell cycle arrest, and apoptosis [1]. The documented selectivity window (~5-10 fold vs. normal fibroblasts) supports its use in assays designed to assess tumor-specific effects [1].

FOXM1 Pathway Mechanistic Studies

As a validated downregulator of FOXM1, LASSBio-2052 serves as a chemical probe for dissecting FOXM1-dependent transcriptional networks [1]. Experiments involving qRT-PCR or Western blotting can utilize LASSBio-2052 (e.g., 20 µM) to evaluate the concomitant suppression of mitotic kinases (AURKA, AURKB, PLK1, CDK1) and cyclins (CCNB1, CCND1), as well as the upregulation of the cell cycle inhibitor CDKN1A [1].

Selectivity Profiling in Cancer vs. Normal Cell Panels

LASSBio-2052's differential cytotoxicity—potent in HepG2 and Hep3B HCC cells (IC50 20-40 µM) but substantially reduced in normal human fibroblasts (IC50 ≈200 µM)—makes it a suitable positive control or test compound in comparative cytotoxicity panels aimed at identifying tumor-selective agents [1].

Medicinal Chemistry Benchmarking for N-Acylhydrazone Derivatives

Within structure-activity relationship (SAR) campaigns focused on NAH derivatives, LASSBio-2052 represents the current potency benchmark for HCC activity. Its trifluoromethyl substituent confers superior activity over phenyl (LASSBio-2027) and 4-chlorophenyl (LASSBio-2029) analogs, providing a clear reference point for optimizing new analogs targeting FOXM1-driven cancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LASSBio-2052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.